molecular formula C7H13NO2 B14049687 N-Methylhexahydrofuro[2,3-b]furan-3-amine

N-Methylhexahydrofuro[2,3-b]furan-3-amine

Cat. No.: B14049687
M. Wt: 143.18 g/mol
InChI Key: SFYSVLWZQPLLMD-UHFFFAOYSA-N
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Description

N-Methylhexahydrofuro[2,3-b]furan-3-amine is a complex organic compound belonging to the class of heterocyclic amines. This compound features a unique structure with a fused furan ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhexahydrofuro[2,3-b]furan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of hexahydrofuro[2,3-b]furan-3-ol, a related compound, involves cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in a one-flask approach . This method is advantageous due to its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylhexahydrofuro[2,3-b]furan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylhexahydrofuro[2,3-b]furan-3-one, while reduction can produce this compound derivatives with varying degrees of saturation.

Scientific Research Applications

N-Methylhexahydrofuro[2,3-b]furan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylhexahydrofuro[2,3-b]furan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and structural interactions provide insights into its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-Methylhexahydrofuro[2,3-b]furan-3-amine stands out due to its unique fused ring structure and the presence of an amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-methyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine

InChI

InChI=1S/C7H13NO2/c1-8-6-4-10-7-5(6)2-3-9-7/h5-8H,2-4H2,1H3

InChI Key

SFYSVLWZQPLLMD-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2C1CCO2

Origin of Product

United States

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